REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Br:12]>ClC1C=CC=CC=1>[Br:12][C:7]1[C:6]2[S:5][CH:4]=[CH:3][C:11]=2[CH:10]=[CH:9][CH:8]=1
|
Name
|
polyphosphoric acid
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
COC(CSC1=C(C=CC=C1)Br)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 ml 3-neck flask was weighed out
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was heated
|
Type
|
ADDITION
|
Details
|
was added dropwise over 2.5 h via addition funnel
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for an additional 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction cooled it
|
Type
|
FILTRATION
|
Details
|
was filtered through a silica plug
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 6.04 g amber colored oil
|
Type
|
CUSTOM
|
Details
|
Further purification by column chromatography (100% hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2C=CSC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.47 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |